molecular formula C21H32N2O2 B1326559 Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1100748-67-1

Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1326559
CAS No.: 1100748-67-1
M. Wt: 344.5 g/mol
InChI Key: JVOCUYAQMDVMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is systematically named according to IUPAC guidelines for spirocyclic compounds. The core structure consists of two six-membered piperidine rings fused at a single spiro carbon atom, forming a 1,9-diazaspiro[5.5]undecane system. The numbering follows von Baeyer’s rules, where the smaller ring (five carbons excluding the spiro atom) is prioritized, and substituents are assigned positions based on their proximity to the spiro junction. Key substituents include:

  • A benzyl group at position 1 on the first nitrogen atom.
  • A tert-butyl ester at position 9 on the second nitrogen atom.

The spiro descriptor [5.5] indicates that each ring contains five non-spiro carbon atoms, resulting in two six-membered rings sharing one quaternary carbon. The molecular formula is C₂₁H₃₂N₂O₂ , with a molecular weight of 344.49 g/mol .

Table 1: Key Structural Descriptors

Property Value
IUPAC Name tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
CAS Registry Number 1100748-67-1
Molecular Formula C₂₁H₃₂N₂O₂
SMILES CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1
InChIKey JVOCUYAQMDVMEQ-UHFFFAOYSA-N

Molecular Geometry and Spirocyclic Configuration

The molecule features a rigid spirocyclic scaffold with two piperidine rings intersecting at a central spiro carbon. Each ring adopts a chair conformation, minimizing steric strain while maintaining planarity at the spiro junction. The tert-butyl group occupies an equatorial position on the carboxylate-bearing piperidine, reducing van der Waals repulsions, while the benzyl group extends axially from the adjacent nitrogen.

Key geometric parameters :

  • Spiro carbon hybridization : sp³, enabling tetrahedral geometry.
  • Bond angles : ~109.5° around the spiro carbon, consistent with sp³ hybridization.
  • Ring puckering : Each piperidine ring exhibits chair conformations, with puckering amplitudes of ~

Properties

IUPAC Name

tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-20(2,3)25-19(24)22-15-12-21(13-16-22)11-7-8-14-23(21)17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOCUYAQMDVMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2CC3=CC=CC=C3)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649142
Record name tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100748-67-1
Record name tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

  • Formation of the 1,9-diazaspiro[5.5]undecane core: This involves cyclization reactions that create the spiro-fused bicyclic piperidine rings. The spiro center is formed by connecting two piperidine rings at specific positions (usually position 2 of one ring and position 4 of the other), resulting in the diazaspiro scaffold.

  • Introduction of the benzyl substituent: The benzyl group is introduced via alkylation of one of the nitrogen atoms in the diazaspiro core. This step often uses benzyl halides or benzyl derivatives under nucleophilic substitution conditions.

  • Installation of the tert-butyl carboxylate group: The tert-butyl ester is typically introduced by carbamate formation or esterification at the nitrogen or carbonyl position, often using tert-butyl chloroformate or related reagents to protect or functionalize the molecule at the 9-position.

Detailed Synthetic Route (Representative)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization to form diazaspiro core Starting diamine or piperidine derivatives, cyclization agents (e.g., dihaloalkanes), base Formation of 1,9-diazaspiro[5.5]undecane scaffold
2 N-Benzylation Benzyl bromide or chloride, base (e.g., K2CO3), solvent (e.g., DMF) Introduction of benzyl group on nitrogen
3 Carbamate formation tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Formation of tert-butyl carbamate protecting group at position 9

This sequence may be optimized depending on the starting materials and desired purity.

Solubility and Stock Solution Preparation

  • The compound is soluble in organic solvents such as DMSO and can be formulated for in vivo studies by preparing a DMSO master solution followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological assays.

  • Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM, with volumes adjusted according to the mass of compound used. Heating to 37°C and ultrasonic treatment can aid dissolution.

Mass of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.8986 0.5797 0.2899
5 mg 14.4928 2.8986 1.4493
10 mg 28.9855 5.7971 2.8986

Table: Stock solution preparation volumes for tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate based on molecular weight 345 g/mol

Research Findings on Synthetic Optimization

  • Studies emphasize the importance of maintaining the integrity of the spirocyclic core during functionalization steps to avoid ring opening or side reactions.

  • Substitutions at the nitrogen atoms, especially the benzyl group, are critical for biological activity and require careful control of reaction conditions to achieve selective mono-substitution without over-alkylation.

  • The tert-butyl ester group serves as a protecting group that can be removed under acidic conditions if further derivatization is needed, allowing flexibility in downstream synthetic applications.

Summary Table of Preparation Parameters

Parameter Details
Core Formation Cyclization of diamine precursors to form diazaspiro[5.5]undecane
Benzylation N-alkylation with benzyl halides under basic conditions
Carbamate Formation Reaction with tert-butyl chloroformate to install tert-butyl ester
Solvents for Stock Solutions DMSO, PEG300, Tween 80, corn oil
Storage Conditions 2-8°C short term; -20°C to -80°C long term
Safety Irritant; use PPE; avoid skin and eye contact

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or tert-butyl derivatives.

Scientific Research Applications

Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Isomerism: Positional Substitution

  • Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate (CAS: 1373350-42-5) :
    This positional isomer features a benzyl group at the 9-position and the tert-butyl carboxy group at the 1-position. Despite identical molecular formulas (C₂₁H₃₂N₂O₂ ), the altered substitution pattern impacts steric accessibility and electronic interactions. For example, the 9-benzyl derivative may exhibit different reactivity in nucleophilic substitution reactions due to steric hindrance near the carboxy group .

Substituent Variations: Benzyl vs. Phenyl vs. Oxo Groups

  • The absence of a methylene bridge in the phenyl group lowers lipophilicity (clogP ≈ 3.5 vs. 4.2 for benzyl) .
  • Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1160247-03-9) :
    The introduction of an oxo group and oxygen atom (oxa) increases polarity, improving aqueous solubility but reducing membrane permeability. This compound’s logP is ~1.8, significantly lower than the benzyl derivative’s ~4.2 .

Heteroatom Modifications

  • Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (CAS: 1308384-37-3) :
    The addition of a third nitrogen atom (triaza) enhances basicity and hydrogen-bonding capacity, which could improve binding to biological targets like neurotransmitter receptors. Its molecular weight (269.38 g/mol ) is lower than the benzyl derivative, reflecting reduced steric bulk .
  • Tert-butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1179337-15-5) :
    Fluorine atoms increase electronegativity and metabolic stability. The compound’s molecular weight (292.32 g/mol ) and logP (~2.1) make it a candidate for CNS drug design where blood-brain barrier penetration is critical .

Data Table: Key Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP Purity (%) Applications
Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate (1100748-67-1) C₂₁H₃₂N₂O₂ 344.49 1-Benzyl, 9-tert-butyl ~4.2 98 Pharmaceutical intermediates
Tert-butyl 9-benzyl-1,9-diazaspiro[5.5]undecane-1-carboxylate (1373350-42-5) C₂₁H₃₂N₂O₂ 344.49 9-Benzyl, 1-tert-butyl ~4.2 98 Structural studies
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate (1160247-03-9) C₁₃H₂₂N₂O₃F₂ 292.32 2-Oxo, 4-Oxa ~1.8 ≥97 Solubility enhancement
Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (1308384-37-3) C₁₄H₂₇N₃O₂ 269.38 1-Methyl, Triaza ~2.5 95 Receptor binding studies

Biological Activity

Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1100748-67-1) is a compound belonging to the class of diazaspiro compounds, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C21H32N2O2
  • Molecular Weight : 344.5 g/mol
  • Purity : ≥97% .

The biological activity of tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate is primarily attributed to its interaction with various neurotransmitter receptors, particularly the GABA_A receptor. Research indicates that compounds in this class can act as antagonists at GABA_A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS) .

Key Findings on GABA_A Receptor Interaction

  • Competitive Antagonism : Studies have demonstrated that related diazaspiro compounds exhibit competitive antagonism at GABA_A receptors, influencing immune responses and potentially modulating inflammatory processes .
  • Cellular Effects : The antagonistic activity at GABA_A receptors has been linked to altered macrophage function and T cell proliferation, suggesting a role in immune modulation .

Pain Management

Research has highlighted the potential of diazaspiro compounds, including tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate, in pain management. These compounds may serve as dual ligands for opioid receptors while also antagonizing GABA_A receptors, presenting a novel approach to treating pain without the typical side effects associated with opioids .

Treatment of Obesity and Metabolic Disorders

The structural characteristics of diazaspiro compounds suggest their utility in addressing obesity and metabolic disorders. By modulating neurotransmitter systems involved in appetite regulation and energy metabolism, these compounds could offer therapeutic benefits .

Case Studies and Research Findings

Study Focus Findings
Bavo et al. (2021)GABA_A Receptor AntagonismIdentified diazaspiro compounds as potent antagonists affecting immune cell function and inflammation .
Springer Review (2017)Synthesis and BioactivityDiscussed various diazaspiro derivatives for potential treatment of obesity and pain .
ResearchGate Publication (2020)Dual Ligands for Pain ManagementHighlighted the efficacy of diazaspiro derivatives as dual m-opioid receptor agonists and s1 receptor antagonists .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate, and how can purity be optimized?

  • Methodology : Synthesis typically involves spirocyclic amine formation followed by Boc protection and benzylation. Key steps include:

  • Spirocyclic Core Construction : Cyclization via reductive amination or nucleophilic substitution, as described for analogous diazaspiro compounds .
  • Boc Protection : Use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to protect the amine .
  • Benzylation : Alkylation with benzyl halides in the presence of a base like K₂CO₃ or NaH .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) achieves >95% purity. Monitor via TLC and HPLC .

Q. How is structural characterization performed for this compound?

  • Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure, benzyl protons (δ ~7.3 ppm), and tert-butyl groups (δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves stereochemistry and bond angles .

Q. What solvent systems are compatible with this compound for reaction screening?

  • Solubility : Soluble in DCM, THF, DMF; sparingly soluble in water.
  • Stability : Avoid prolonged exposure to acidic/basic conditions to prevent Boc deprotection. Store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., overlapping NMR signals) be resolved during characterization?

  • Strategies :

  • 2D NMR : Use COSY, HSQC, and HMBC to assign overlapping proton environments (e.g., spirocyclic CH₂ groups) .
  • Variable Temperature NMR : Resolve dynamic effects caused by conformational flexibility .
  • Crystallographic Validation : Compare experimental X-ray data with predicted DFT-optimized structures .

Q. What factorial design approaches optimize reaction yield and selectivity in benzylation steps?

  • Experimental Design :

  • Factors : Temperature, stoichiometry (benzyl halide:amine), base strength (NaH vs. K₂CO₃).
  • Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield .
    • Case Study : For analogous diazaspiro compounds, a 2³ factorial design revealed NaH at 0°C with 1.2 eq benzyl bromide optimal for minimizing byproducts .

Q. How can regioselective functionalization of the diazaspiro core be achieved?

  • Functionalization Strategies :

  • Boc Deprotection : Selective acidolysis (TFA/DCM) exposes the secondary amine for further alkylation/acylation .
  • Metal-Catalyzed Coupling : Pd-mediated cross-coupling (e.g., Suzuki) on halogenated derivatives .
    • Challenges : Steric hindrance from the spirocyclic structure may require bulky ligands or microwave-assisted heating .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Tools :

  • DFT Calculations : Gaussian or ORCA to model transition states and charge distribution (e.g., Fukui indices) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.